Cas no 143605-56-5 (1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI))

1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI) structure
143605-56-5 structure
Product Name:1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI)
Numero CAS:143605-56-5
MF:C17H28O3
MW:280.402425765991
CID:218169
PubChem ID:132569
Update Time:2025-04-19

1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI)
    • methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
    • 1,2,4a,5,6,7,8,8a-Octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-1-naphthalenecarboxylic acid (1alpha,2beta(R*),4aalpha,8aalpha)-(-)-
    • 1-Naphthalenecarboxylic acid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, (1alpha,2beta(R*),4aalpha,8aalpha)-(-)-
    • PI-201
    • PI 201
    • 143605-56-5
    • Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
    • DTXSID00931966
    • Inchi: 1S/C17H28O3/c1-4-13(18)10-15-11(2)9-12-7-5-6-8-14(12)16(15)17(19)20-3/h9,12-16,18H,4-8,10H2,1-3H3/t12-,13-,14-,15+,16+/m1/s1
    • Chiave InChI: UMSPFLJZBBTPKA-SUJAAXHWSA-N
    • Sorrisi: O(C)C([C@@H]1[C@@H](C[C@@H](CC)O)C(C)=C[C@H]2CCCC[C@H]21)=O

Proprietà calcolate

  • Massa esatta: 280.204
  • Massa monoisotopica: 280.204
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 374
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.6
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • Densità: 1.016
  • Punto di ebollizione: 376.8°Cat760mmHg
  • Punto di infiammabilità: 146.5°C
  • Indice di rifrazione: 1.488

1-Naphthalenecarboxylicacid, 1,2,4a,5,6,7,8,8a-octahydro-2-(2-hydroxybutyl)-1,3-dimethyl-, [1R-[1a,2b(R*),4aa,8aa]]- (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.